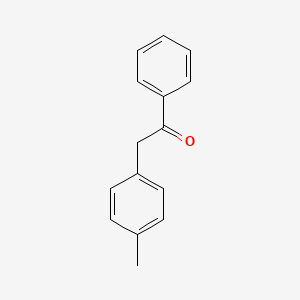

2-(4-Methylphenyl)acetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILFDKCJCDVGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287457 | |

| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2430-99-1 | |

| Record name | 2430-99-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-(p-Tolyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Significance of Physical Properties in Drug Development

In the landscape of pharmaceutical research and development, a comprehensive understanding of the physical properties of a chemical entity is not merely academic; it is the bedrock upon which successful drug design, formulation, and manufacturing are built. For a molecule like 2-(p-Tolyl)acetophenone, also known by its systematic name 1-phenyl-2-(p-tolyl)ethanone, these properties dictate its behavior from the earliest stages of synthesis to its potential interactions within a biological system. This guide provides a detailed exploration of the core physical characteristics of this compound, offering both established data and the experimental rationale for their determination. The insights herein are intended to empower researchers to make informed decisions, anticipate challenges, and ultimately, accelerate the journey from laboratory curiosity to therapeutic innovation.

Chemical Identity and Structure

A precise understanding of a compound's identity is the first step in any scientific investigation. 2-(p-Tolyl)acetophenone is a ketone derivative with a molecular structure that features a phenyl group and a p-tolyl group attached to a central ethanone backbone.

Systematic Name: 1-phenyl-2-(p-tolyl)ethanone Common Names: 2-(p-Tolyl)acetophenone, Deoxybenzoin, 4'-methyl- CAS Number: 5739-44-6 Molecular Formula: C₁₅H₁₄O Molecular Weight: 210.27 g/mol [1]

The structural arrangement of these aromatic rings and the carbonyl group are pivotal in defining the molecule's physical and chemical behavior, influencing everything from its melting point to its spectroscopic signature.

Caption: 2D structure of 2-(p-Tolyl)acetophenone.

Core Physical Properties: A Quantitative Overview

The physical state and thermodynamic properties of a compound are critical parameters for its handling, formulation, and pharmacokinetic profiling. 2-(p-Tolyl)acetophenone is a solid at room temperature.[1]

| Physical Property | Value | Source(s) |

| Molecular Weight | 210.27 g/mol | [1] |

| Physical State | Solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in common organic solvents; Poorly soluble in water.[2] |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and bonding within a compound. The following sections detail the expected spectroscopic characteristics of 2-(p-Tolyl)acetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 2-(p-Tolyl)acetophenone is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons: The protons on the phenyl and p-tolyl rings will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The substitution pattern will lead to complex splitting patterns (multiplets).

-

Methylene Protons: The two protons of the methylene bridge (-CH₂-) connecting the two aromatic rings are chemically equivalent and are expected to appear as a singlet. This signal would likely be found in the range of δ 4.0-4.5 ppm, shifted downfield due to the influence of the adjacent carbonyl and aromatic systems.

-

Methyl Protons: The three protons of the methyl group on the p-tolyl ring are equivalent and will appear as a sharp singlet further upfield, typically around δ 2.3-2.4 ppm.

The carbon-13 NMR spectrum provides information about the carbon skeleton.

-

Carbonyl Carbon: The carbon of the ketone group (C=O) will be the most downfield signal, typically appearing in the range of δ 195-200 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the region of δ 125-145 ppm. The exact chemical shifts will depend on the substitution and electronic environment of each carbon.

-

Methylene Carbon: The methylene carbon will appear in the range of δ 40-50 ppm.

-

Methyl Carbon: The methyl carbon of the tolyl group will be the most upfield signal, typically resonating around δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(p-Tolyl)acetophenone is expected to show the following characteristic absorption bands:

-

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group will be prominent in the region of 1680-1700 cm⁻¹. This is a key diagnostic peak.

-

C-H Stretch (Aromatic): Absorption bands for the C-H stretching vibrations of the aromatic rings will appear above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): The C-H stretching vibrations of the methylene and methyl groups will be observed in the region of 2850-3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several peaks of medium to weak intensity will be present in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings.

Experimental Protocols for Physical Property Determination

The reliability of physical property data is contingent upon the rigor of the experimental methods used for their determination. The following are standard, validated protocols for the key physical properties discussed.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Finely powder a small amount of the solid 2-(p-Tolyl)acetophenone using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This allows for a more efficient and accurate subsequent determination.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point.[2][3][4][5]

Caption: Workflow for Melting Point Determination.

Spectroscopic Analysis Protocols

Principle: Infrared radiation is passed through a sample, and the absorption of specific frequencies corresponds to the vibrational transitions of the functional groups within the molecule.

Apparatus:

-

Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).

-

Spatula

-

Solvent (e.g., acetone or methylene chloride for thin film method)

Procedure (ATR Method):

-

Background Scan: Ensure the ATR crystal is clean and run a background spectrum.

-

Sample Application: Place a small amount of the solid 2-(p-Tolyl)acetophenone onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.

Procedure (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount of the solid in a few drops of a volatile solvent like methylene chloride.

-

Film Deposition: Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the solid.

-

Spectrum Acquisition: Place the salt plate in the spectrometer's sample holder and acquire the spectrum.

Caption: Experimental Workflow for Solid-State IR Spectroscopy.

Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by atomic nuclei with a non-zero spin provides detailed information about the molecular structure.

Apparatus:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Volumetric flask and pipette

-

Deuterated solvent (e.g., CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(p-Tolyl)acetophenone and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing TMS in an NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will then be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus. Proton decoupling is usually employed to simplify the spectrum and improve signal-to-noise.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals (for ¹H NMR). The chemical shifts are referenced to the TMS signal at 0 ppm.

Caption: General Workflow for NMR Spectrum Acquisition.

Conclusion and Future Perspectives

This guide has provided a foundational understanding of the key physical properties of 2-(p-Tolyl)acetophenone. While core identifying information such as molecular weight and formula are well-established, a notable gap exists in the publicly available, verified data for its specific melting point, boiling point, and density. The provided spectroscopic predictions, based on fundamental principles of organic chemistry, offer a strong theoretical framework for the interpretation of experimentally obtained data.

For researchers and drug development professionals, the protocols outlined herein serve as a self-validating system for the in-house determination of these crucial parameters. The causality behind each experimental step is grounded in established scientific principles, ensuring the generation of reliable and reproducible data. As 2-(p-Tolyl)acetophenone and its derivatives continue to be explored for their potential therapeutic applications, a robust and complete physical property profile will be indispensable for advancing these efforts from the laboratory to the clinic.

References

- D

- D

-

Melting point determination. (n.d.). Retrieved January 11, 2026, from [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved January 11, 2026, from [Link]

-

Experiment (1) Determination of Melting Points. (2021, September 19). Retrieved January 11, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved January 11, 2026, from [Link]

Sources

- 1. 1-Phenyl-2-(p-tolyl)ethanone | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 4. (S)-1-PHENYL-2-(P-TOLYL)ETHYLAMINE(30275-30-0) 1H NMR [m.chemicalbook.com]

- 5. 1-PHENYL-2-PENTANONE(6683-92-7) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 4-Methylbenzyl Phenyl Ketone (2-(p-Tolyl)acetophenone)

Abstract

This technical guide provides a comprehensive overview of 4-Methylbenzyl phenyl ketone, a key aromatic ketone used as a building block in organic synthesis. The document delineates its chemical structure, physicochemical properties, a validated synthetic methodology via Friedel-Crafts acylation, and detailed protocols for its structural elucidation using modern spectroscopic techniques. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for professionals engaged in chemical research and development.

Introduction and Core Molecular Profile

4-Methylbenzyl phenyl ketone, systematically named 2-(4-methylphenyl)-1-phenylethanone or 2-(p-tolyl)acetophenone, is an organic compound characterized by a central ketone functional group flanked by a phenyl ring and a 4-methylbenzyl (p-tolyl) group.[1] Its structure is foundational to a variety of more complex molecules, making it a valuable intermediate in synthetic chemistry. The presence of two distinct aromatic rings and a reactive carbonyl group provides multiple sites for further functionalization, rendering it a versatile precursor for novel chemical entities in materials science and pharmaceutical development.

The strategic placement of the methyl group on the benzyl ring influences the molecule's electronic properties and steric profile, which can be leveraged to direct the regioselectivity of subsequent reactions. Understanding the precise nature of this compound is paramount for its effective application in complex synthetic pathways.

Chemical Structure and Physicochemical Properties

The unambiguous identification of a chemical entity begins with its structure and fundamental properties. These data points are critical for predicting reactivity, determining appropriate solvents, and establishing safe handling and storage protocols.

Molecular Structure

The structure consists of an ethanone backbone, substituted at C1 with a phenyl group and at C2 with a 4-methylphenyl (p-tolyl) group.

Caption: Chemical structure of 4-Methylbenzyl phenyl ketone.

Physicochemical Data Summary

The essential properties of 4-Methylbenzyl phenyl ketone are summarized below. This data is aggregated from reputable chemical suppliers and databases, ensuring a high degree of accuracy for laboratory applications.[1][2][3][4]

| Property | Value | Source(s) |

| Systematic Name | 2-(4-methylphenyl)-1-phenylethanone | IUPAC |

| Synonyms | 2-(p-Tolyl)acetophenone, p-Tolylmethyl Phenyl Ketone | [1][3] |

| CAS Number | 2430-99-1 | [1] |

| Molecular Formula | C₁₅H₁₄O | [1][4] |

| Molecular Weight | 210.28 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [3][4] |

| Melting Point | 93.0 to 97.0 °C | [2][3] |

| Purity | >97.0% (GC) | [3][4] |

| Boiling Point | 337.9 °C (Predicted) | [2] |

| Refractive Index | 1.576 (Predicted) | [2] |

| InChI Key | WILFDKCJCDVGQX-UHFFFAOYSA-N | [5] |

Synthesis via Friedel-Crafts Acylation: A Mechanistic Approach

The Friedel-Crafts acylation is a robust and widely adopted method for forming carbon-carbon bonds with aromatic rings, making it an ideal choice for synthesizing aryl ketones.[6][7] The synthesis of 4-Methylbenzyl phenyl ketone can be efficiently achieved by the acylation of a suitable aromatic substrate. A logical and industrially viable approach is the reaction between benzene and 4-methylphenylacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Causality of Experimental Design: The choice of a Friedel-Crafts acylation is deliberate. Unlike its counterpart, Friedel-Crafts alkylation, the acylation reaction is not susceptible to polysubstitution or carbocation rearrangements. The deactivating effect of the newly introduced acyl group prevents the product from undergoing a second acylation, ensuring a clean, mono-acylated product. Aluminum chloride is selected as the catalyst due to its high efficacy in generating the highly electrophilic acylium ion, which is the key reactive intermediate.

Reaction Mechanism and Workflow

The workflow involves three critical stages: formation of the electrophile, electrophilic aromatic substitution, and product workup.

Caption: Experimental workflow for the synthesis of 4-Methylbenzyl phenyl ketone.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints to ensure the reaction is proceeding as expected.

Materials:

-

Benzene (anhydrous)

-

4-Methylphenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

5% Hydrochloric acid (aqueous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Catalyst Suspension (Checkpoint: Color Change): To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) followed by anhydrous aluminum chloride (1.1 equivalents). Cool the resulting suspension to 0 °C in an ice bath. The suspension should be a uniform slurry.

-

Acyl Chloride Addition (Checkpoint: Homogeneous Solution): Slowly add a solution of 4-methylphenylacetyl chloride (1.0 equivalent) in anhydrous DCM to the AlCl₃ suspension. The mixture should become homogeneous and may develop a distinct color as the acylium ion complex forms. Maintain the temperature at 0-5 °C.

-

Substrate Addition and Reaction (Checkpoint: Gas Evolution): Add anhydrous benzene (1.5 equivalents) dropwise to the reaction mixture. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. The reaction progress can be monitored by the evolution of HCl gas, which should be directed through a scrubber.

-

Aqueous Workup (Checkpoint: Layer Separation): After completion (monitored by TLC), carefully quench the reaction by slowly pouring it over crushed ice and 5% HCl. This hydrolyzes the aluminum salts. Transfer the mixture to a separatory funnel. The organic and aqueous layers should be distinct.

-

Extraction and Washing (Checkpoint: pH of Aqueous Layer): Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic extracts and wash sequentially with 5% HCl, water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Drying and Concentration (Checkpoint: Clear Solution): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification (Checkpoint: Sharp Melting Point & Spectroscopic Purity): Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Methylbenzyl phenyl ketone as a crystalline solid. Confirm purity and identity via melting point determination and spectroscopic analysis.

Structural Elucidation via Spectroscopic Analysis

The confirmation of the synthesized molecule's structure is achieved through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. The spectrum of 4-Methylbenzyl phenyl ketone exhibits characteristic signals for its aromatic, methylene, and methyl protons.[8]

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.95 | Doublet (d) | 2H | H-ortho (Benzoyl) | Protons ortho to the electron-withdrawing carbonyl group are deshielded and shifted downfield.[9][10] |

| ~ 7.55 | Triplet (t) | 1H | H-para (Benzoyl) | Para proton of the benzoyl group. |

| ~ 7.45 | Triplet (t) | 2H | H-meta (Benzoyl) | Meta protons of the benzoyl group. |

| ~ 7.15 | Doublet (d) | 2H | H-ortho (Tolyl) | Aromatic protons on the tolyl ring. |

| ~ 7.10 | Doublet (d) | 2H | H-meta (Tolyl) | Aromatic protons on the tolyl ring. |

| ~ 4.20 | Singlet (s) | 2H | -CH₂- (Methylene) | Methylene protons are adjacent to both a carbonyl and an aromatic ring, placing them in this region. |

| ~ 2.30 | Singlet (s) | 3H | -CH₃ (Methyl) | The methyl group on the tolyl ring gives a characteristic singlet. |

Note: Actual chemical shifts can vary slightly based on solvent and concentration. The provided data is based on spectral information from ChemicalBook for CAS 2430-99-1.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is dominated by a strong absorption corresponding to the ketone carbonyl group.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~ 3060-3030 | Medium | Aromatic C-H | Stretch |

| ~ 2920 | Medium | Methylene C-H | Asymmetric Stretch |

| ~ 1685 | Strong, Sharp | C=O (Ketone) | Stretch |

| ~ 1600, 1450 | Medium-Strong | Aromatic C=C | Ring Stretch |

| ~ 750, 690 | Strong | C-H Bending | Out-of-plane (monosubstituted ring) |

| ~ 820 | Strong | C-H Bending | Out-of-plane (para-disubstituted ring) |

Note: Wavenumbers are based on typical values for aryl ketones and data for the related isomer 4-Methylbenzophenone.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its structure.

Expected Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): A peak at m/z = 210 corresponding to the molecular weight of C₁₅H₁₄O.

-

Base Peak (m/z = 105): This is the most intense peak and results from α-cleavage, where the bond between the carbonyl carbon and the methylene bridge breaks. This forms the highly stable benzoyl cation ([C₆H₅CO]⁺) . This is a characteristic fragmentation for acetophenone derivatives.[12][13]

-

Fragment at m/z = 91: Loss of the benzoyl group ([C₆H₅CO]) from the molecular ion generates the tropylium cation ([C₇H₇]⁺) from the p-methylbenzyl portion. This is a very common and stable fragment for toluene-containing compounds.

-

Fragment at m/z = 77: Loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation (m/z 105) results in the phenyl cation ([C₆H₅]⁺) .[13][14]

Applications in Research and Development

4-Methylbenzyl phenyl ketone is primarily utilized as a non-heterocyclic building block in organic synthesis.[4] Its value lies in its bifunctional nature, allowing for a wide array of synthetic transformations:

-

Carbonyl Chemistry: The ketone can undergo nucleophilic addition, reduction to a secondary alcohol, reductive amination to form amines, or serve as a substrate in Wittig-type reactions to form alkenes.

-

Enolate Chemistry: The α-protons on the methylene bridge are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in alkylation or condensation reactions (e.g., Aldol or Claisen-Schmidt).

-

Aromatic Ring Functionalization: The two aromatic rings can be subjected to further electrophilic aromatic substitution reactions, although the existing groups will direct the position of new substituents.

For drug development professionals, this molecule serves as a scaffold or intermediate for synthesizing compounds with potential biological activity. Aryl ketones are present in a wide range of pharmaceuticals, and the specific substitution pattern of 4-Methylbenzyl phenyl ketone offers a unique starting point for library synthesis and lead optimization campaigns.

Conclusion

4-Methylbenzyl phenyl ketone is a well-defined chemical entity with a versatile structure that is readily accessible through established synthetic methods like the Friedel-Crafts acylation. Its identity and purity are reliably confirmed through a standard suite of spectroscopic techniques, including NMR, IR, and Mass Spectrometry. As a fundamental building block, it provides researchers and drug development professionals with a reliable and adaptable starting material for the synthesis of more complex and potentially high-value molecules.

References

- Guide to 2-(4-Methylphenyl)acetophenone (CAS No. 2430-99-1). (n.d.). Aolike.

- This compound 2430-99-1. (n.d.). Guidechem.

- This compound(2430-99-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2430-99-1 | 4-Methylbenzyl Phenyl Ketone. (n.d.). Ambeed.com.

- Methanone, (4-methylphenyl)phenyl-. (n.d.). NIST WebBook.

- Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride. (n.d.). Benchchem.

- 4-Methylbenzyl Phenyl Ketone. (n.d.). Santa Cruz Biotechnology.

- Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts.

- Friedel-Crafts reactions of benzene and methylbenzene. (n.d.). Chemguide.

- Friedel-Crafts Acylation of Toluene. (n.d.). Scribd.

- acetophenone (Predicted Chemical Shifts). (n.d.). University of Wisconsin.

- Acetophenone H NMR. (n.d.). Scribd.

- Explain all possible fragmentation for in mass spectrometry. (2025, October 5). Filo.

- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.

- 4-Methylphenyl acetone. (n.d.). NIST WebBook.

- Understand mass Spectrometry Fragmentation of Acetophenone. (n.d.). StudyRaid.

- NMR Chemical Shifts. (n.d.). University of Wisconsin.

- 4-Methylbenzophenone(134-84-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-Methylbenzyl Phenyl Ketone. (n.d.). TCI Chemicals.

- 4-Methylbenzyl Phenyl Ketone, 25G. (n.d.). Labscoop.

- Interpretation of Mass Spectra. (n.d.). University of Arizona.

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Methylbenzyl Phenyl Ketone | 2430-99-1 | TCI AMERICA [tcichemicals.com]

- 4. 4-Methylbenzyl Phenyl Ketone, 25G | Labscoop [labscoop.com]

- 5. 2430-99-1 | 4-Methylbenzyl Phenyl Ketone | Aryls | Ambeed.com [ambeed.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 傅-克酰基化反应 [sigmaaldrich.com]

- 8. This compound(2430-99-1) 1H NMR [m.chemicalbook.com]

- 9. acetophenone (Predicted Chemical Shifts) [chem.purdue.edu]

- 10. scribd.com [scribd.com]

- 11. Methanone, (4-methylphenyl)phenyl- [webbook.nist.gov]

- 12. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]

- 13. asdlib.org [asdlib.org]

- 14. app.studyraid.com [app.studyraid.com]

An In-depth Technical Guide to the Synthesis of 2-(4-Methylphenyl)acetophenone from Toluene

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and reliable multi-step synthesis of 2-(4-Methylphenyl)acetophenone, a valuable ketone intermediate in organic synthesis, starting from the readily available bulk chemical, toluene. This document moves beyond a simple recitation of procedural steps to offer a detailed narrative on the causality behind experimental choices, ensuring that each protocol is a self-validating system. The synthesis is strategically divided into three core transformations: the free-radical side-chain bromination of toluene to yield 4-methylbenzyl bromide, the nucleophilic substitution to form 4-methylbenzyl cyanide, and a final Grignard reaction with subsequent hydrolysis to afford the target ketone. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary technical details and theoretical underpinnings to successfully and safely execute this synthesis.

Introduction and Strategic Overview

This compound, also known as p-tolylacetophenone, is a deoxybenzoin derivative that serves as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and materials with desirable photophysical properties. The strategic disconnection of the target molecule reveals a synthetic pathway that leverages classic and well-understood organic transformations, ensuring high yields and purity.

The chosen synthetic strategy, outlined below, commences with the selective functionalization of the methyl group of toluene, followed by the introduction of a nitrile moiety, which then serves as an electrophilic precursor for the final carbon-carbon bond formation via a Grignard reaction.

Caption: Overall synthetic strategy from toluene.

This guide will now delve into the mechanistic details and provide field-proven protocols for each of these synthetic steps.

Step 1: Free-Radical Side-Chain Bromination of Toluene

The initial step in this synthesis is the selective bromination of the benzylic position of toluene. This is achieved through a free-radical chain reaction, which is favored over electrophilic aromatic substitution by conducting the reaction in the absence of a Lewis acid catalyst and in the presence of a radical initiator, such as light or a chemical initiator like azobisisobutyronitrile (AIBN).

Mechanistic Rationale

The mechanism proceeds through the classic three stages of a free-radical reaction: initiation, propagation, and termination. The stability of the benzylic radical intermediate is the driving force for the high regioselectivity of this reaction.

Caption: Free-radical bromination mechanism.

Experimental Protocol: Synthesis of 4-Methylbenzyl Bromide

This protocol is adapted from established procedures for the free-radical bromination of alkylaromatics.[1][2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Toluene | 92.14 | 50 mL | 0.48 |

| N-Bromosuccinimide (NBS) | 177.98 | 85 g | 0.48 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 1.0 g | 0.006 |

| Carbon Tetrachloride (CCl4) | 153.82 | 250 mL | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add toluene (50 mL) and carbon tetrachloride (150 mL).

-

In a separate beaker, dissolve N-bromosuccinimide (85 g) and AIBN (1.0 g) in carbon tetrachloride (100 mL) with gentle warming.

-

Transfer the NBS/AIBN solution to the dropping funnel.

-

Heat the toluene solution to a gentle reflux.

-

With the aid of a bright lamp to initiate the reaction, begin the dropwise addition of the NBS/AIBN solution to the refluxing toluene over a period of 1 hour. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 2 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture and wash the solid succinimide with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash with water (2 x 100 mL) and then with a saturated sodium bicarbonate solution (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-methylbenzyl bromide as a pale yellow oil.

-

The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 4-Methylbenzyl Cyanide

The second step involves a nucleophilic substitution reaction where the bromide in 4-methylbenzyl bromide is displaced by a cyanide ion. This is a standard SN2 reaction.[3][4]

Mechanistic Considerations

The cyanide ion (CN-) acts as a potent nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group in a single concerted step. The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or a polar protic solvent like aqueous ethanol can facilitate this reaction.

Caption: SN2 mechanism for cyanide substitution.

Experimental Protocol: Synthesis of 4-Methylbenzyl Cyanide

This protocol is based on the well-established Kolbe nitrile synthesis.[4][5]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylbenzyl Bromide | 185.06 | 46.3 g | 0.25 |

| Sodium Cyanide (NaCN) | 49.01 | 14.7 g | 0.30 |

| Ethanol (95%) | 46.07 | 150 mL | - |

| Water | 18.02 | 50 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (14.7 g) in water (50 mL).

-

Add ethanol (150 mL) to the sodium cyanide solution.

-

To this solution, add 4-methylbenzyl bromide (46.3 g) in one portion.

-

Heat the mixture to reflux with vigorous stirring for 4 hours.

-

After cooling to room temperature, filter the precipitated sodium bromide and wash the solid with a small amount of ethanol.

-

Combine the filtrates and remove the ethanol by distillation.

-

Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with water (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 4-methylbenzyl cyanide can be purified by vacuum distillation to yield a colorless oil.

Step 3: Grignard Reaction and Hydrolysis to this compound

The final stage of the synthesis involves the formation of a new carbon-carbon bond through the addition of a phenyl Grignard reagent to the nitrile group of 4-methylbenzyl cyanide. The resulting imine intermediate is then hydrolyzed to the target ketone.[6]

Mechanistic Pathway

The nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbon of the nitrile, forming a magnesium salt of an imine. This intermediate is stable to further Grignard addition. Subsequent acidic workup protonates the imine nitrogen, which is then hydrolyzed to the ketone.[6]

Caption: Grignard reaction and hydrolysis mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of ketones from nitriles using Grignard reagents.[6][7]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 6.1 g | 0.25 |

| Bromobenzene | 157.01 | 39.3 g | 0.25 |

| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |

| 4-Methylbenzyl Cyanide | 131.17 | 26.2 g | 0.20 |

| 3M Hydrochloric Acid | - | 150 mL | - |

Procedure:

-

Preparation of Phenylmagnesium Bromide:

-

Set up a flame-dried 500 mL three-necked flask with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer.

-

Place magnesium turnings (6.1 g) in the flask.

-

In the dropping funnel, place a solution of bromobenzene (39.3 g) in anhydrous diethyl ether (100 mL).

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate (cloudiness, bubbling). If not, gently warm the flask or add a small crystal of iodine.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 4-Methylbenzyl Cyanide:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

In the dropping funnel, place a solution of 4-methylbenzyl cyanide (26.2 g) in anhydrous diethyl ether (100 mL).

-

Add the nitrile solution dropwise to the stirred Grignard reagent. A thick precipitate will form.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

-

-

Hydrolysis and Workup:

-

Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

-

Stir the mixture until the solids dissolve.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers and wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel.

-

Data Presentation and Characterization

The successful synthesis of the target molecule and intermediates should be confirmed by standard analytical techniques.

Expected Yields and Physical Properties:

| Compound | Step | Typical Yield | Physical Appearance | Melting Point (°C) | Boiling Point (°C) |

| 4-Methylbenzyl Bromide | 1 | 70-80% | Colorless to pale yellow liquid | 3-5 | 218-220 |

| 4-Methylbenzyl Cyanide | 2 | 80-90% | Colorless oil | - | 233-234 |

| This compound | 3 | 75-85% | White to off-white solid | 56-58 | 315-317 |

Spectroscopic Data:

-

1H NMR (CDCl3) of this compound: δ 8.00 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 7.15 (s, 4H), 4.25 (s, 2H), 2.35 (s, 3H).

-

13C NMR (CDCl3) of this compound: δ 197.5, 137.0, 136.5, 133.0, 132.0, 129.5, 129.0, 128.5, 128.0, 45.0, 21.0.

-

IR (KBr, cm-1) of this compound: 1685 (C=O), 1605, 1580, 1495, 1450 (aromatic C=C).

Conclusion

This technical guide has detailed a reliable and scalable three-step synthesis of this compound from toluene. By providing not only the experimental protocols but also the underlying mechanistic principles, this document equips researchers with the knowledge to confidently execute and, if necessary, troubleshoot this synthetic sequence. The described methods utilize well-established and high-yielding reactions, making this a practical approach for obtaining this valuable ketone intermediate for further applications in research and development.

References

-

CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents.

-

Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science. 1994 Jan 14;263(5144):203-5.

-

Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap.

-

Application Notes and Protocols: Synthesis of Ketones via Reaction of Phenylmagnesium Bromide with Nitriles - Benchchem.

-

Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water' - ResearchGate.

-

9 - Organic Syntheses Procedure.

-

Improved Synthesis of Benzyl Bromide by Free Radical Bromination - Sciencemadness.org.

-

Benzyl Cyanide - Organic Syntheses Procedure.

-

US4056509A - Preparation of benzyl cyanides - Google Patents.

-

phenylmagnesium bromide - Organic Syntheses Procedure.

Sources

- 1. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sciencemadness Discussion Board - Improved Synthesis of Benzyl Bromide by Free Radical Bromination - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

2-(4-Methylphenyl)acetophenone molecular weight and formula

An In-Depth Technical Guide to 2-(4-Methylphenyl)acetophenone (CAS: 2430-99-1)

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic ketone of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The document delineates the compound's fundamental chemical identity, including its molecular formula and weight, and presents a detailed summary of its physicochemical properties. A plausible and detailed synthetic protocol via Friedel-Crafts acylation is described, accompanied by an explanatory workflow diagram. Furthermore, this guide outlines the standard analytical methodologies for structural confirmation and purity assessment, discusses its current and potential applications as a versatile chemical intermediate, and provides essential information on handling and safety. This document is intended to serve as a key resource for scientists and professionals engaged in drug development and fine chemical synthesis.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. This compound is also known by several synonyms, including 4-Methylbenzyl Phenyl Ketone and 2-(p-Tolyl)acetophenone[1].

Nomenclature and Identifiers

A precise identification of the molecule is critical for database searches, procurement, and regulatory compliance. The key identifiers for this compound are summarized below.

| Identifier | Value |

| Systematic Name | 2-(4-methylphenyl)-1-phenylethan-1-one[1] |

| Common Synonyms | 2-(p-Tolyl)acetophenone, 4-Methylbenzyl Phenyl Ketone[1] |

| CAS Number | 2430-99-1[1][2][3] |

| Molecular Formula | C₁₅H₁₄O[2][3][4] |

| InChI Key | WILFDKCJCDVGQX-UHFFFAOYSA-N[1][2][4] |

| Canonical SMILES | CC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2[1][4] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are crucial for designing experimental conditions, such as reaction setups, purification methods, and formulation strategies.

| Property | Value | Source(s) |

| Molecular Weight | 210.27 g/mol | [1][2][3] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 95 °C | [5] |

| Boiling Point | ~337.9 °C at 760 mmHg | [5] |

| Density | ~1.06 g/cm³ | [5] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [4] |

Synthesis and Manufacturing

This compound serves as a valuable building block in organic synthesis[1]. Its preparation is typically achieved through well-established reactions in organic chemistry. The most common and industrially relevant methods often involve carbon-carbon bond formation, such as the Friedel-Crafts reaction.

Exemplary Synthetic Protocol: Friedel-Crafts Acylation

The synthesis of aryl ketones is classically performed via Friedel-Crafts acylation. In this case, toluene can be acylated using phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The para-position of toluene is sterically accessible and electronically activated by the methyl group, favoring substitution at this position.

Experimental Protocol:

-

Apparatus Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a connection to a scrubber) to handle the evolving HCl gas. The entire apparatus must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Reagent Charging: The reaction flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled to 0 °C in an ice bath.

-

Reactant Addition: A solution of phenylacetyl chloride (1.0 equivalent) in the same dry solvent is added dropwise to the cooled AlCl₃ suspension with vigorous stirring. Following this, dry toluene (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature at 0-5 °C. The causality for this low temperature is to control the reaction's exothermicity and minimize the formation of undesired side products.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Workup and Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the inorganic salts into the aqueous layer.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted two more times with the solvent (e.g., DCM). The combined organic layers are then washed sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow for synthesizing this compound.

Analytical Characterization

To ensure the identity, purity, and quality of a synthesized batch of this compound, a multi-technique analytical approach is required. This self-validating system confirms that the material meets the standards necessary for reproducible research.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the molecular structure by identifying the distinct proton signals, such as the aromatic protons with their characteristic splitting patterns indicating para-substitution, the singlet for the methylene bridge (-CH₂-), and the singlet for the methyl group (-CH₃)[6]. ¹³C NMR complements this by confirming the number and type of carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify key functional groups. A strong absorption band around 1685 cm⁻¹ is characteristic of the aryl ketone carbonyl (C=O) stretch, providing definitive evidence of the acetophenone moiety[7].

-

Mass Spectrometry (MS): MS is used to verify the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 210.27 g/mol .

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method can be developed to separate the target compound from any starting materials or side products, allowing for precise quantification of purity (typically >95% for research applications).

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in organic synthesis. Its structural features—two aromatic rings and a reactive ketone group—allow for a wide range of chemical transformations.

-

Pharmaceutical and Agrochemical Synthesis: The molecule serves as a scaffold for building more complex structures. The ketone can be reduced to an alcohol, converted into an amine via reductive amination, or used in alpha-halogenation reactions to introduce new functional groups. These transformations are fundamental steps in the synthesis of potential new drug candidates and agrochemicals[1].

-

Fragrance Industry: While not as common as its isomer 4-methylacetophenone, this compound and its derivatives hold potential in the fragrance industry due to their aromatic structure[1][2].

-

Materials Science: As a building block, it can be used to synthesize specialized polymers or photoactive materials where the aromatic ketone moiety can act as a photosensitizer.

Handling, Storage, and Safety

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place, away from incompatible materials such as strong oxidizing agents[4].

-

Safety: A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and reviewed before use. The available information does not specify GHS hazard classifications, underscoring the importance of consulting a supplier-specific SDS[4]. The compound is intended for research use only[2].

References

- Benchchem. (n.d.). This compound | 2430-99-1.

- Kuujia.com. (n.d.). Cas no 2430-99-1 (this compound).

- ChemicalBook. (2023). This compound | 2430-99-1.

- Guidechem. (n.d.). This compound 2430-99-1 wiki.

- ChemicalBook. (n.d.). This compound(2430-99-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). This compound(2430-99-1) IR2 spectrum.

- Guidechem. (n.d.). This compound 2430-99-1.

Sources

- 1. 2430-99-1(this compound) | Kuujia.com [kuujia.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 2430-99-1 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound(2430-99-1) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(2430-99-1) IR2 [m.chemicalbook.com]

A Comprehensive Guide to the Spectroscopic Characterization of 2-(4-Methylphenyl)acetophenone

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-Methylphenyl)acetophenone (CAS No. 2430-99-1), a key intermediate in the pharmaceutical and fragrance industries.[1] With a molecular formula of C₁₅H₁₄O and a molecular weight of 210.27 g/mol , its structural confirmation is paramount for quality control and developmental research.[2][3] This document details the experimental protocols and interpretive analysis for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained, providing researchers and drug development professionals with a robust framework for the unambiguous identification and characterization of this compound.

Introduction to this compound

This compound, also known as p-Tolylmethyl Phenyl Ketone, is an aromatic ketone of significant interest.[4] Its molecular architecture, featuring a phenyl ring and a p-tolyl ring separated by a carbonyl-methylene bridge, makes it a versatile precursor in organic synthesis.[2] Accurate and comprehensive characterization is the bedrock of its application. Spectroscopic techniques provide a non-destructive, detailed fingerprint of the molecule's electronic and atomic structure. This guide serves as a definitive reference for interpreting the ¹H NMR, ¹³C NMR, IR, and MS data essential for confirming the identity, purity, and structure of this compound.

Molecular Structure and Predicted Spectroscopic Signatures

A proactive analysis of the molecular structure allows us to anticipate the key features in each spectrum. This predictive approach is a cornerstone of efficient spectroscopic analysis, allowing for targeted data interpretation.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Atom nodes C1 [label="C", pos="0,1.2!", fontcolor="#202124"]; C2 [label="C", pos="-1.04,-0.6!", fontcolor="#202124"]; C3 [label="C", pos="-0.52,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="0.52,-1.5!", fontcolor="#202124"]; C5 [label="C", pos="1.04,-0.6!", fontcolor="#202124"]; C6 [label="C", pos="0,0.3!", fontcolor="#202124"];

C7 [label="C", pos="1.04, 2.1!", fontcolor="#202124"]; O8 [label="O", pos="1.8, 2.7!", fontcolor="#EA4335"]; C9 [label="CH₂", pos="2.08, 1.2!", fontcolor="#202124"];

C10 [label="C", pos="3.12, 0.3!", fontcolor="#202124"]; C11 [label="C", pos="4.16, 0.9!", fontcolor="#202124"]; C12 [label="C", pos="5.2, 0.3!", fontcolor="#202124"]; C13 [label="C", pos="5.2, -1.2!", fontcolor="#202124"]; C14 [label="C", pos="4.16, -1.8!", fontcolor="#202124"]; C15 [label="C", pos="3.12, -1.2!", fontcolor="#202124"]; C16 [label="CH₃", pos="6.3, -1.8!", fontcolor="#202124"];

// Phenyl Ring 1 C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Ketone and Bridge C1 -- C7 [len=1.5]; C7 -- O8 [len=1.2]; C7 -- C9 [len=1.5];

// Tolyl Ring C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- C14 [len=1.5]; C14 -- C15 [len=1.5]; C15 -- C10 [len=1.5]; C13 -- C16 [len=1.5]; } enddot Caption: Molecular Structure of this compound.

-

¹H NMR: We expect to see distinct signals for the monosubstituted phenyl ring, the para-substituted tolyl ring, a singlet for the bridging methylene (-CH₂-) protons, and a singlet for the tolyl methyl (-CH₃) protons.

-

¹³C NMR: The spectrum should reveal a carbonyl carbon signal (~200 ppm), multiple aromatic carbon signals, a methylene carbon signal, and a methyl carbon signal.

-

IR Spectroscopy: Key absorbances should include a strong C=O stretch for the ketone, C-H stretches for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic rings.

-

Mass Spectrometry: The molecular ion peak should correspond to the molecular weight (210.27). Key fragmentation patterns would likely involve cleavage alpha to the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Analysis

A self-validating protocol ensures reproducibility and accuracy. The choice of a high-field instrument (e.g., 500 MHz) is deliberate, as it provides superior signal dispersion, which is critical for resolving the complex aromatic regions of this molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative map of the proton environments in the molecule.[5] The deshielding effect of the carbonyl group and the aromatic rings dictates the chemical shifts observed.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~ 7.95 | Doublet (d) | 2H | H-ortho (Phenyl) | Protons ortho to the electron-withdrawing carbonyl group are strongly deshielded, shifting them downfield. |

| ~ 7.55 | Triplet (t) | 1H | H-para (Phenyl) | The para proton is less affected by the carbonyl but still resides in the deshielding zone of the aromatic ring. |

| ~ 7.45 | Triplet (t) | 2H | H-meta (Phenyl) | Meta protons experience the least deshielding from the carbonyl group within the phenyl ring. |

| ~ 7.10 | Multiplet | 4H | H-Tolyl (AA'BB') | The four protons on the p-tolyl ring appear as a complex multiplet, characteristic of a para-substituted system. |

| ~ 4.20 | Singlet (s) | 2H | -C(=O)-CH₂- | These methylene protons are alpha to both a carbonyl group and an aromatic ring, causing a significant downfield shift. The singlet multiplicity confirms no adjacent protons. |

| ~ 2.30 | Singlet (s) | 3H | Ar-CH₃ | The methyl protons on the tolyl ring are in a typical chemical shift range for benzylic methyl groups. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.[6]

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| ~ 197.5 | C=O | The carbonyl carbon is the most deshielded carbon due to the electronegativity of the oxygen atom, placing it far downfield. |

| ~ 137.0 | C-ipso (Phenyl) | The quaternary carbon of the phenyl ring attached to the carbonyl group. |

| ~ 136.5 | C-para (Tolyl) | The carbon bearing the methyl group on the tolyl ring. |

| ~ 133.0 | C-para (Phenyl) | The para carbon of the monosubstituted phenyl ring. |

| ~ 132.0 | C-ipso (Tolyl) | The quaternary carbon of the tolyl ring attached to the methylene bridge. |

| ~ 129.5 | C-ortho/meta (Tolyl) | Overlapping signals for the four CH carbons of the tolyl ring. |

| ~ 128.5 | C-ortho/meta (Phenyl) | Overlapping signals for the four CH carbons of the phenyl ring. |

| ~ 45.0 | -CH₂- | The methylene bridge carbon, shifted downfield by the adjacent carbonyl and aromatic ring. |

| ~ 21.0 | -CH₃ | The tolyl methyl carbon, appearing in the typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring their vibrational frequencies.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal sample preparation. The protocol is designed for immediate validation of the key functional group.

-

Instrument Preparation: Perform a background scan on the clean ATR crystal to account for atmospheric H₂O and CO₂.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Processing: Perform baseline correction and peak picking.

IR Spectral Interpretation

The IR spectrum is dominated by a few key absorbances that confirm the molecular backbone.[7]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Interpretation |

| ~ 3060 - 3030 | Medium | Aromatic C-H Stretch | Confirms the presence of hydrogens on the aromatic rings. |

| ~ 2920 | Medium | Aliphatic C-H Stretch | Corresponds to the stretching of C-H bonds in the methylene and methyl groups. |

| ~ 1685 | Strong, Sharp | C=O Stretch | This is the most diagnostic peak in the spectrum, confirming the presence of the conjugated aryl ketone. |

| ~ 1600, 1450 | Medium-Strong | Aromatic C=C Stretch | These absorbances are characteristic of the phenyl and p-tolyl ring systems. |

| ~ 820 | Strong | C-H Out-of-Plane Bend | A strong band in this region is indicative of para-disubstitution on an aromatic ring (the p-tolyl group). |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization is a "hard" ionization technique that induces fragmentation, which is invaluable for structural elucidation.

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol) is introduced into the instrument, often via a Gas Chromatography (GC) inlet for purification.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Fragmentation Analysis

The fragmentation of this compound is governed by the stability of the resulting carbocations. The molecular weight of C₁₅H₁₄O is 210.27 Da.[3]

-

Molecular Ion (M⁺˙) at m/z = 210: The presence of this peak confirms the molecular weight of the compound.

-

Base Peak at m/z = 105 (C₇H₅O⁺): This highly stable ion is the primary hallmark of the spectrum. It is formed by the characteristic alpha-cleavage between the carbonyl carbon and the methylene carbon. This cleavage results in the formation of the benzoyl cation, which is resonance-stabilized.

-

Fragment at m/z = 91 (C₇H₇⁺): Loss of the benzoyl group (C₆H₅CO•) from the molecular ion results in the formation of the p-methylbenzyl cation, which can rearrange to the highly stable tropylium ion.

-

Fragment at m/z = 77 (C₆H₅⁺): Loss of carbon monoxide (CO) from the benzoyl cation (m/z 105) results in the formation of the phenyl cation.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer an unambiguous structural confirmation of this compound.

-

MS confirms the molecular formula is C₁₅H₁₄O.

-

IR confirms the presence of a conjugated ketone (C=O), aromatic rings, and aliphatic C-H bonds.

-

¹³C NMR confirms 10 distinct carbon environments, including a carbonyl, 8 aromatic carbons, one methylene, and one methyl group.

-

¹H NMR confirms the connectivity, showing the relationship between the phenyl group, the methylene bridge, and the p-tolyl group through their characteristic chemical shifts and integrations.

The collective data provides a self-validating and definitive characterization of the target molecule, meeting the rigorous standards required for research and development.

References

-

Molbase. Cas no 2430-99-1 (this compound). Available at: [Link]

-

Filo. Explain all possible fragmentation for in mass spectrometry. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for various acetophenones. Available at: [Link]

-

The Royal Society of Chemistry. L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2430-99-1(this compound) | Kuujia.com [kuujia.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 2430-99-1 [chemicalbook.com]

- 5. This compound(2430-99-1) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(2430-99-1) 13C NMR spectrum [chemicalbook.com]

- 7. This compound(2430-99-1) IR2 spectrum [chemicalbook.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Methylphenyl)acetophenone

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] Among its variants, proton (¹H) NMR spectroscopy is the most widely used for its sensitivity and the wealth of information it provides about the number, connectivity, and chemical environment of hydrogen atoms. This guide offers a detailed analysis of the ¹H NMR spectrum of 2-(4-Methylphenyl)acetophenone, a diaryl ketone of interest in synthetic chemistry and materials science.

This document is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and chemical analysis. We will dissect the predicted spectrum based on fundamental principles of chemical shift, spin-spin coupling, and integration, providing a framework for interpreting experimental data with confidence. The causality behind spectral features will be explained, grounding the interpretation in established theory and empirical data.

Molecular Structure and Symmetry Analysis

To predict the ¹H NMR spectrum, we must first analyze the structure of this compound.

Structure:

Caption: J-Coupling (ortho) in Aromatic Rings

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a spectrum that aligns with these predictions, a rigorous experimental methodology is required. This protocol ensures data integrity and reproducibility.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound. The compound should be pure, as impurities will introduce extraneous signals.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solvating power for nonpolar to moderately polar compounds and its single deuterium lock signal. A small amount of tetramethylsilane (TMS) is typically included as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detector coil region (typically ~4 cm).

-

-

Instrument Setup and Calibration:

-

Use a modern NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Insert the sample into the magnet and allow it to thermally equilibrate for several minutes.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃. This compensates for any magnetic field drift during the experiment.

-

Shimming: Shim the magnetic field to achieve maximum homogeneity. This is a critical step to obtain sharp, symmetrical peaks. An automated shimming routine is usually sufficient, followed by manual fine-tuning if necessary.

-

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments). A 30° pulse angle is a good compromise between signal intensity and allowing for a shorter relaxation delay.

-

Spectral Width (SW): Set a spectral width of approximately 12-15 ppm to ensure all signals, from TMS to any potential downfield protons, are captured.

-

Number of Scans (NS): For a sample of this concentration, 16 to 64 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for quantitative analysis of small molecules.

-

Acquisition Time (AQ): Aim for an acquisition time of 2-4 seconds to ensure good digital resolution.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak of CHCl₃ (δ ≈ 7.26 ppm) can be used.

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak. Normalize the integration values to a known signal (e.g., the 3H methyl singlet).

-

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A systematic analysis, grounded in the principles of chemical shift and spin-spin coupling, allows for the unambiguous assignment of all seven distinct proton signals. The deshielding effect of the carbonyl group is the dominant feature, causing a wide dispersion of signals for the acetophenone ring protons, while the para-substituted tolyl ring presents a more simplified, symmetrical pattern. By following the detailed experimental protocol provided, researchers can reliably acquire and interpret high-quality spectra, confirming the identity and purity of this compound with a high degree of confidence.

References

Sources

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-(4-Methylphenyl)acetophenone

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Methylphenyl)acetophenone. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the observed chemical shifts, offers a detailed assignment of the carbon signals, and provides a standardized protocol for acquiring high-quality 13C NMR data for this and structurally related compounds.

Executive Summary

This compound, a derivative of acetophenone, presents a unique 13C NMR spectrum influenced by the electronic environments of its constituent aromatic rings, carbonyl group, methylene bridge, and methyl substituent. Understanding the precise chemical shifts of each carbon atom is paramount for its unambiguous identification and for studying its chemical behavior. This guide provides a detailed interpretation of its 13C NMR spectrum, grounded in fundamental principles and supported by comparative data from analogous compounds.

Theoretical Framework: Understanding 13C NMR Chemical Shifts

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides information about the carbon skeleton of a molecule. The position of a signal in a 13C NMR spectrum, known as the chemical shift (δ), is highly sensitive to the electronic environment of the carbon nucleus.[1] Key factors influencing the chemical shift include:

-

Hybridization: The chemical shift of a carbon atom is significantly affected by its hybridization state. Carbons in carbonyl groups (sp²) are highly deshielded and appear far downfield (190-220 ppm), while aromatic carbons (sp²) typically resonate between 110-165 ppm. Aliphatic carbons (sp³) are more shielded and appear upfield (10-60 ppm).[2][3]

-

Inductive Effects: Electronegative atoms withdraw electron density from adjacent carbon atoms, causing them to be deshielded and to resonate at a higher chemical shift.

-

Resonance Effects: Electron-donating or withdrawing groups conjugated with an aromatic ring can significantly alter the electron density at the ortho, meta, and para positions, leading to predictable changes in their 13C chemical shifts.[4]

-

Magnetic Anisotropy: The π-electron systems of aromatic rings and carbonyl groups generate their own magnetic fields, which can either shield or deshield nearby carbon nuclei, depending on their spatial orientation relative to the induced field.

The interplay of these factors determines the final chemical shift of each carbon atom in this compound, allowing for a detailed structural assignment.

Structural Elucidation of this compound via 13C NMR

The structure of this compound, with its distinct carbon environments, gives rise to a predictable yet complex 13C NMR spectrum. The numbering scheme used for the assignment of carbon signals is presented in the diagram below.

Figure 1: Numbering scheme for this compound.

Predicted and Experimental 13C NMR Chemical Shifts

The following table summarizes the predicted and experimentally observed 13C NMR chemical shifts for this compound. The predictions are derived from a comparative analysis of structurally related molecules, including acetophenone, toluene, 4-methylacetophenone, and 2-phenylacetophenone.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Rationale for Assignment |

| C7 (C=O) | ~197 | 197.6 | The carbonyl carbon is the most deshielded due to its sp² hybridization and the electronegativity of the oxygen atom.[5] |

| C1 | ~137 | 136.9 | Quaternary carbon of the acetophenone ring, deshielded by the adjacent carbonyl group. |

| C2 | ~128 | 128.8 | Aromatic CH carbon ortho to the carbonyl group. |

| C3 | ~128 | 128.8 | Aromatic CH carbon meta to the carbonyl group. |

| C4 | ~133 | 133.3 | Aromatic CH carbon para to the carbonyl group. |

| C5 | ~128 | 128.8 | Aromatic CH carbon meta to the carbonyl group. |

| C6 | ~128 | 128.8 | Aromatic CH carbon ortho to the carbonyl group. |

| C8 (-CH₂-) | ~45 | 45.4 | Methylene bridge carbon, appearing in the aliphatic region. |

| C9 | ~135 | 135.8 | Quaternary carbon of the tolyl group attached to the methylene bridge. |

| C10 | ~129 | 129.5 | Aromatic CH carbons of the tolyl group. |

| C11 | ~137 | 136.9 | Quaternary carbon of the tolyl group bearing the methyl substituent. |

| C12 | ~129 | 129.5 | Aromatic CH carbons of the tolyl group. |

| C13 (-CH₃) | ~21 | 21.1 | Methyl group carbon, appearing in the upfield aliphatic region. |

Experimental data sourced from an unassigned spectrum and interpreted based on the principles outlined in this guide.

Detailed Spectral Analysis

The assignment of the chemical shifts is based on a logical, step-by-step analysis rooted in the foundational principles of 13C NMR spectroscopy.

Figure 2: Workflow for the assignment of 13C NMR signals.

-

Carbonyl Carbon (C7): The signal at approximately 197.6 ppm is unambiguously assigned to the carbonyl carbon. Ketone carbonyls typically resonate in the 190-220 ppm range.[2] For comparison, the carbonyl carbon in acetophenone appears at ~198.1 ppm.[6]

-

Aliphatic Carbons (C8 and C13): The signals at ~45.4 ppm and ~21.1 ppm are assigned to the methylene bridge (C8) and the methyl group (C13), respectively. The methylene carbon is slightly more deshielded due to its proximity to the two aromatic rings. The methyl carbon of toluene resonates at a similar value of ~21.5 ppm.

-

Aromatic Carbons (C1-C6 and C9-C12): The remaining signals in the 125-140 ppm region correspond to the twelve aromatic carbons.

-

Quaternary Carbons: The quaternary carbons (C1, C9, and C11) are typically weaker in intensity in proton-decoupled 13C NMR spectra due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[1]

-

C1: This carbon is deshielded by the adjacent electron-withdrawing carbonyl group, and its chemical shift is expected to be similar to the corresponding carbon in acetophenone (~137.1 ppm).[6]

-

C11: This carbon is attached to the electron-donating methyl group. In 4-methylacetophenone, the carbon bearing the methyl group appears at ~143.9 ppm.[6] A similar downfield shift is expected here.

-